Sodium malonate

Description

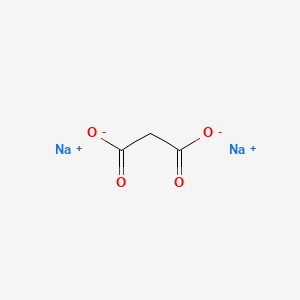

Structure

2D Structure

3D Structure of Parent

Properties

IUPAC Name |

disodium;propanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H4O4.2Na/c4-2(5)1-3(6)7;;/h1H2,(H,4,5)(H,6,7);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRWXGRGLHYDWPS-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)[O-])C(=O)[O-].[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2Na2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

141-82-2 (Parent) | |

| Record name | Disodium malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID8059712 | |

| Record name | Propanedioic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

White crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | Disodium malonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20654 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

141-95-7, 23549-97-5 | |

| Record name | Disodium malonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000141957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, sodium salt | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023549975 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Propanedioic acid, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Propanedioic acid, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8059712 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium malonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.013 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DISODIUM MALONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9QWE64M39H | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Biochemical Role of Sodium Malonate: A Technical Guide for Researchers

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium malonate, the disodium (B8443419) salt of malonic acid, serves as a pivotal tool in biochemical research, primarily recognized for its role as a classic competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain. This inhibition has profound implications for cellular metabolism and has been exploited experimentally to study the Krebs cycle, mitochondrial function, and the effects of metabolic disruption in various physiological and pathological models. This technical guide provides an in-depth overview of the applications of this compound in biochemistry, presenting quantitative data on its inhibitory effects, detailed experimental protocols for its use, and visual representations of its mechanism of action and experimental workflows.

Core Application in Biochemistry: Competitive Inhibition of Succinate Dehydrogenase

The primary and most significant application of this compound in biochemistry is its function as a competitive inhibitor of the enzyme succinate dehydrogenase.[1][2][3][4] Structurally, the malonate dianion closely resembles the substrate of SDH, the succinate dianion. This structural mimicry allows malonate to bind to the active site of the enzyme, thereby preventing the binding of succinate and halting its oxidation to fumarate.[3] This inhibitory action effectively blocks a crucial step in the Krebs cycle and the electron transport chain, leading to a decrease in cellular respiration and ATP production.[3][5]

The inhibition of succinate dehydrogenase by malonate is a classic example of competitive inhibition, a fundamental concept in enzyme kinetics.[2][6][7] This reversible inhibition can be overcome by increasing the concentration of the substrate, succinate. The well-characterized nature of this interaction makes this compound an invaluable tool for researchers studying cellular metabolism and mitochondrial biology.

Quantitative Data on this compound Inhibition

| Parameter | Value | Organism/System | Notes | Reference |

| EC50 | 8.05 ± 2.11 mmol/L | Isolated mouse hearts | This value represents the concentration of dithis compound that induced a half-maximal decrease in left ventricular developed pressure under normoxic conditions. | [8] |

| IC50 | 96 ± 1.3 µM | Bovine heart submitochondrial particles | This value was determined using a coupled enzyme assay measuring succinate oxidation. | |

| Experimental Concentration | 3 mmol/L | Isolated mouse hearts | This concentration of malonate, when administered during reperfusion, was shown to reduce infarct size. | [8] |

| Experimental Concentration | 10 mmol/L | In situ pig hearts | Intracoronary infusion of this concentration of malonate was used to study its effects on reperfusion injury. | |

| Experimental Concentration | 50 mmol/L | In situ pig hearts | This higher concentration was shown to transiently reduce systolic segment shortening. |

Experimental Protocols

In Vitro Inhibition of Succinate Dehydrogenase Activity

This protocol describes a common method for measuring the activity of succinate dehydrogenase and its inhibition by this compound using a spectrophotometric assay with the artificial electron acceptor 2,6-dichlorophenolindophenol (DCPIP). The reduction of DCPIP by electrons from succinate oxidation leads to a decrease in absorbance at 600 nm.

Materials:

-

Isolated mitochondria or tissue homogenate containing succinate dehydrogenase

-

Assay Buffer: 0.1 M Tris-HCl, pH 7.4

-

Substrate solution: 0.2 M Sodium Succinate

-

Inhibitor solution: this compound (various concentrations, e.g., 0.1 M)

-

Electron acceptor: 1 mM DCPIP

-

Phenazine methosulfate (PMS) solution: 1 mg/mL (freshly prepared)

-

Potassium cyanide (KCN) solution: 0.1 M (to inhibit cytochrome c oxidase)

-

Spectrophotometer capable of reading at 600 nm

-

Cuvettes

Procedure:

-

Preparation of Reaction Mixture: In a cuvette, prepare the reaction mixture containing:

-

1.5 mL of 0.1 M Tris-HCl buffer (pH 7.4)

-

0.2 mL of 0.1 M KCN

-

0.1 mL of 1 mM DCPIP

-

Water to a final volume of 2.8 mL.

-

-

Enzyme Preparation: Add a specific amount of the mitochondrial suspension or tissue homogenate (e.g., 0.1 mL) to the reaction mixture.

-

Baseline Measurement: Mix the contents of the cuvette by inversion and measure the baseline absorbance at 600 nm.

-

Initiation of the Reaction: To start the reaction, add 0.2 mL of 0.2 M sodium succinate.

-

Kinetic Measurement: Immediately start recording the decrease in absorbance at 600 nm over a period of 5-10 minutes at regular intervals (e.g., every 30 seconds).

-

Inhibition Assay:

-

To determine the effect of this compound, prepare a separate set of reaction mixtures.

-

Before adding the substrate (sodium succinate), add varying concentrations of this compound to the cuvettes.

-

Incubate the enzyme with the inhibitor for a short period (e.g., 2-5 minutes).

-

Initiate the reaction by adding sodium succinate and measure the reaction rate as described above.

-

-

Data Analysis:

-

Calculate the rate of reaction as the change in absorbance per minute (ΔA/min).

-

Plot the reaction rate against the concentration of this compound to determine the IC50 value.

-

To determine the Ki, perform the assay with varying concentrations of both the substrate (succinate) and the inhibitor (malonate) and analyze the data using a Lineweaver-Burk or Dixon plot.

-

Visualizing Biochemical Pathways and Workflows

The Krebs Cycle: Site of Malonate Inhibition

The following diagram illustrates the Krebs (or Citric Acid) Cycle, highlighting the central role of succinate dehydrogenase and the point of inhibition by this compound.

Caption: Inhibition of the Krebs Cycle by this compound.

Experimental Workflow for SDH Inhibition Assay

This diagram outlines the logical steps involved in performing a succinate dehydrogenase inhibition assay.

Caption: Workflow for a Succinate Dehydrogenase Inhibition Assay.

Other Biochemical Applications

While its primary role is as an SDH inhibitor, this compound has other applications in biochemical and laboratory settings:

-

Cryoprotectant: It can be used to protect biomolecules such as proteins and enzymes during freezing and for their crystallization.

-

Buffering Agent: In some biochemical assays, this compound can serve as a buffering agent to maintain a stable pH.

-

Precursor in Synthesis: Malonic acid and its esters, for which this compound can be a salt form, are important precursors in the synthesis of various organic molecules, including some pharmaceuticals.

Conclusion

This compound is a powerful and versatile tool in the arsenal (B13267) of biochemists and drug development professionals. Its well-defined mechanism of action as a competitive inhibitor of succinate dehydrogenase allows for the precise and controlled study of cellular metabolism and mitochondrial function. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers to effectively utilize this compound in their investigations, contributing to a deeper understanding of fundamental biochemical processes and the development of novel therapeutic strategies targeting metabolic pathways.

References

- 1. researchgate.net [researchgate.net]

- 2. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]

- 3. letstalkacademy.com [letstalkacademy.com]

- 4. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Malonate Is A Competitive Inhibitor Of Succinate Dehydrogenase. If Malonate Is Added To A Mitochondrial [carder2.carder.gov.co]

- 6. doubtnut.com [doubtnut.com]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

sodium malonate structure and chemical formula

An In-depth Technical Guide to Sodium Malonate: Structure, Properties, and Applications

Introduction

This compound, the disodium (B8443419) salt of malonic acid, is a fundamental reagent and building block in organic synthesis and a key compound in biochemical research. Its utility is most prominently showcased in the malonic ester synthesis for the preparation of a wide array of carboxylic acids. Furthermore, its structural similarity to succinate (B1194679) makes it a classic competitive inhibitor of succinate dehydrogenase, providing a valuable tool for studying cellular respiration and metabolic pathways. This guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and key experimental applications for researchers, scientists, and professionals in drug development.

Chemical Structure and Formula

This compound is an organic sodium salt formed from the neutralization of malonic acid (propanedioic acid) with two equivalents of a sodium base, resulting in a 2:1 molar ratio of sodium to malonate.[1][2]

-

Chemical Name: this compound[2]

-

Systematic IUPAC Name: Disodium propanedioate[2]

-

CAS Registry Number: 141-95-7 (anhydrous)[4]

-

EC Number: 205-514-0[3]

The chemical formula can be represented in several ways:

The structure consists of a central methylene (B1212753) group (CH₂) bonded to two carboxylate groups (-COO⁻), with two sodium ions (Na⁺) ionically bonded to the oxygen atoms of the carboxylates.

Caption: 2D representation of the ionic bonds in this compound.

Physicochemical Properties

This compound is typically supplied as a white crystalline solid.[2] It is also available commercially as a monohydrate. The key quantitative properties are summarized below.

| Property | Anhydrous this compound | This compound Monohydrate |

| Molecular Formula | C₃H₂Na₂O₄ | C₃H₄Na₂O₅ or CH₂(CO₂Na)₂·H₂O |

| Molecular Weight | 148.02 g/mol [1][2] | 166.04 g/mol |

| Melting Point | >300°C | Not specified |

| Density | 1.86 g/cm³[4] | Not specified |

| Appearance | White crystalline solid[2] | White crystalline solid |

| Topological Polar Surface Area | 80.3 Ų[1][2] | Not specified |

| Hydrogen Bond Acceptor Count | 4[1][2] | Not specified |

Experimental Protocols and Methodologies

This compound is central to several well-established experimental procedures in both chemical synthesis and biochemistry.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing mono- or di-substituted carboxylic acids from an alkyl halide.[6] The process leverages the high acidity of the α-hydrogens of a malonic ester (e.g., diethyl malonate), which allows for deprotonation by a moderately strong base, such as sodium ethoxide, to form a nucleophilic enolate.[6][7] This enolate subsequently displaces a halide in an Sₙ2 reaction.[6] The resulting alkylated malonic ester is then hydrolyzed and decarboxylated to yield the final carboxylic acid product.

Caption: Workflow for the malonic ester synthesis.

Detailed Experimental Protocol: Synthesis of Ethyl Methylmalonate This protocol is adapted from a verified procedure in Organic Syntheses.[6][8]

-

Objective: To synthesize ethyl methylmalonate via the alkylation of diethyl malonate.

-

Materials:

-

Sodium metal (46 g, 2 gram-atoms)

-

Absolute ethyl alcohol (1 L)

-

Diethyl malonate (320 g, 2 moles)

-

Methyl bromide (200 g, 2.1 moles)

-

Hydrochloric acid (concentrated)

-

Calcium chloride (for drying)

-

Ether

-

-

Procedure:

-

Enolate Formation: In a 2-L three-necked flask equipped with a mechanical stirrer and a reflux condenser, add 1 L of absolute ethyl alcohol. Carefully add 46 g of sodium metal in small pieces.

-

Once all the sodium has dissolved to form sodium ethoxide, add 320 g of diethyl malonate to the solution.

-

Alkylation: Bubble 200 g of methyl bromide into the stirred solution through a tube. The reaction is exothermic; if necessary, cool the flask to maintain a gentle reflux.

-

Continue stirring until the solution is neutral or slightly acidic to litmus (B1172312) paper, then boil for an additional 30 minutes.

-

Work-up: Neutralize the solution with glacial acetic acid and cool. Filter the precipitated sodium bromide with suction and wash it with a small amount of cold alcohol.

-

Remove the bulk of the alcohol from the filtrate by distillation at atmospheric pressure.

-

Dissolve the residue in 600-700 mL of water containing 10 mL of concentrated hydrochloric acid.

-

Separate the lower aqueous layer from the ester. Extract the aqueous layer twice with ether.

-

Combine the ester and ether extracts, dry with calcium chloride, and filter.

-

Purification: Remove the ether by distillation. The remaining ethyl methylmalonate is then purified by vacuum distillation. The product fraction boils at 96°C/16 mm Hg. The typical yield is 275–290 g (79–83%).[8]

-

Biochemical Inhibition of Succinate Dehydrogenase

This compound is a classic competitive inhibitor of succinate dehydrogenase (Complex II) in the electron transport chain and Krebs cycle.[9][10] Due to its structural similarity to the enzyme's natural substrate, succinate, malonate binds to the active site but cannot be dehydrogenated to fumarate. This action effectively blocks the Krebs cycle at this step.[10]

Caption: Inhibition of succinate dehydrogenase by this compound.

Microbiological Malonate Utilization Test

This biochemical test is used to differentiate among members of the Enterobacteriaceae family based on their ability to utilize malonate as a sole source of carbon.[10][11]

-

Principle: Organisms capable of utilizing this compound as a carbon source and ammonium (B1175870) sulfate (B86663) as a nitrogen source will produce alkaline byproducts (e.g., sodium hydroxide).[12] This increase in pH is detected by the bromothymol blue indicator in the medium, which changes color from green to blue.[10][12]

-

Experimental Protocol:

-

Inoculation: Aseptically inoculate a tube of sterile malonate broth with a pure culture of the test organism.

-

Incubation: Incubate the tube at 35-37°C for 24 to 48 hours.

-

Interpretation:

-

Caption: Workflow for the microbiological malonate utilization test.

Synthesis of this compound

While this compound is readily available commercially, it can be synthesized in the laboratory or on an industrial scale.

-

Neutralization Method: The most straightforward method is the neutralization of malonic acid with two equivalents of sodium hydroxide (B78521) solution.[1]

-

Industrial Production Method: A common industrial route begins with chloroacetic acid.[1]

-

Chloroacetic acid is dissolved in water and neutralized to pH 7.0 with a saturated sodium carbonate solution at a temperature below 15°C.

-

A solution of sodium cyanide is then added at 45°C. The mixture is heated to 105-110°C for 30 minutes to form cyanoacetic acid sodium salt.

-

A 45-55% sodium hydroxide solution is added, and the reaction is maintained at 100-105°C for 1.5 hours to hydrolyze the nitrile group.

-

The resulting solution is concentrated and dried to yield solid this compound.[1]

-

References

- 1. echemi.com [echemi.com]

- 2. Malonic acid, disodium salt | C3H2Na2O4 | CID 8865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound dibasic = 97.0 NT 141-95-7 [sigmaaldrich.com]

- 4. CAS Common Chemistry [commonchemistry.cas.org]

- 5. This compound [chembk.com]

- 6. benchchem.com [benchchem.com]

- 7. chemistnotes.com [chemistnotes.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. researchgate.net [researchgate.net]

- 10. Malonate Test: Principle, Procedure, and Results • Microbe Online [microbeonline.com]

- 11. notesforbiology.com [notesforbiology.com]

- 12. microbiologyinfo.com [microbiologyinfo.com]

physical and chemical properties of disodium malonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Disodium (B8443419) malonate, the sodium salt of malonic acid, is a versatile chemical compound with significant applications in organic synthesis and biochemistry.[1] With the chemical formula CH₂(COONa)₂, it serves as a fundamental building block for the creation of more complex molecules, including pharmaceuticals and other specialty chemicals.[2][3] Its utility stems from the reactivity of the central methylene (B1212753) group and its properties as an organic salt. In the realm of biochemistry, malonate is recognized as a classical competitive inhibitor of succinate (B1194679) dehydrogenase, a key enzyme in the Krebs cycle, making it a valuable tool for studying cellular metabolism.[2][4] This guide provides an in-depth overview of the core physical and chemical properties of disodium malonate, detailed experimental protocols for their characterization, and a summary of its key applications.

Chemical and Physical Properties

Dithis compound is typically a white to off-white crystalline powder at room temperature.[2][3][5] It is stable under ambient conditions and is incompatible with strong oxidizing agents.[3][6]

General and Physical Data

The fundamental identifying and physical characteristics of dithis compound are summarized below.

| Property | Value | Reference(s) |

| IUPAC Name | Disodium propanedioate | [1][2] |

| Synonyms | This compound, Malonic acid disodium salt | [7][8] |

| CAS Number | 141-95-7 | [1][2] |

| Molecular Formula | C₃H₂Na₂O₄ | [2][3] |

| Molecular Weight | 148.02 g/mol | [5][8] |

| Appearance | White to almost white crystalline powder | [3][5] |

| State at 25°C | Solid | [2] |

| Melting Point | >300°C (decomposes) | [9] |

| Density | 1.657 - 2.08 g/cm³ | [2][6] |

Solubility and pH

Dithis compound's ionic nature dictates its solubility profile. It is highly soluble in water but not in nonpolar organic solvents.[1][2] The pH of an aqueous solution is alkaline.

| Property | Value | Reference(s) |

| Water Solubility | 148 g/L at 20°C | [3][6] |

| Solubility in Organic Solvents | Low solubility in nonpolar solvents like alcohols, esters, or benzene | [1][2] |

| pH | 8.0 - 10.0 (50 g/L solution at 25°C) | [6] |

Spectroscopic Data

Spectroscopic analysis is crucial for the identification and verification of dithis compound.

| Spectrum Type | Key Peaks / Signals | Reference(s) |

| Infrared (IR) | Data available from ATR-IR and KBr wafer techniques. | [8] |

| ¹H NMR | Spectrum data is available for malonic acid disodium salt. | [10] |

Chemical Reactivity and Applications

Dithis compound is a key intermediate in various chemical transformations, most notably the malonic ester synthesis, and serves as a tool in biochemical research.

Malonic Ester Synthesis

The malonic ester synthesis is a versatile method for preparing substituted carboxylic acids.[2][5] The process leverages the acidity of the α-hydrogens of a malonic ester (like diethyl malonate), which can be deprotonated by a base such as sodium ethoxide to form a stabilized enolate.[11] This enolate acts as a nucleophile, reacting with an alkyl halide in an SN2 reaction.[3] Subsequent hydrolysis of the ester groups followed by heating leads to decarboxylation, yielding a carboxylic acid with two additional carbons from the original alkyl halide.[5]

Biochemical Inhibition

In biochemistry, malonate is a well-documented competitive inhibitor of the enzyme succinate dehydrogenase (also known as Complex II of the electron transport chain).[2][4] Succinate dehydrogenase catalyzes the oxidation of succinate to fumarate (B1241708) in the Krebs cycle.[6] Due to its structural similarity to the natural substrate succinate, malonate can bind to the active site of the enzyme.[4][12] However, because it lacks the -CH₂-CH₂- group, it cannot be dehydrogenated, and no reaction occurs.[4] This binding blocks succinate from accessing the active site, thereby inhibiting the enzyme's function and interrupting the Krebs cycle.[12]

Experimental Protocols

The following protocols describe standard methodologies for determining the key properties of dithis compound.

Melting Point Determination (Capillary Method)

This method determines the temperature range over which the solid-to-liquid phase transition occurs.[10]

-

Apparatus : Melting point apparatus (e.g., Mel-Temp), capillary tubes (sealed at one end), thermometer or digital temperature probe.[10][13]

-

Procedure :

-

Ensure the dithis compound sample is a fine, dry powder. If necessary, gently crush any large crystals.

-

Load the capillary tube by pressing the open end into the powder sample. Invert the tube and tap it gently on a hard surface to pack the powder into the sealed end, achieving a sample height of 2-3 mm.[9]

-

Place the loaded capillary tube into the heating block of the melting point apparatus.[10]

-

Heat the sample rapidly to approximately 20°C below the expected melting point. Then, reduce the heating rate to 1-2°C per minute to ensure thermal equilibrium.[9][10]

-

Record the temperature at which the first droplet of liquid appears (T₁).

-

Record the temperature at which the entire sample has completely melted into a clear liquid (T₂).[14]

-

The melting point is reported as the range T₁ - T₂. For pure substances, this range is typically narrow.[15] Given that dithis compound decomposes at high temperatures, observation of darkening or gas evolution should be noted alongside the temperature.[9]

-

Aqueous Solubility Determination (Shake-Flask Method)

This "gold standard" method measures the equilibrium solubility of a compound in a specific solvent.[16][17]

-

Apparatus : Analytical balance, volumetric flasks, mechanical shaker or orbital incubator, filtration device (e.g., syringe filters), HPLC-UV or LC-MS for concentration analysis.

-

Procedure :

-

Add an excess amount of solid dithis compound to a known volume of purified water (e.g., in a sealed flask or vial). The presence of undissolved solid is essential to ensure equilibrium is reached with a saturated solution.[18]

-

Seal the container and place it in a mechanical shaker or incubator set to a constant temperature (e.g., 20°C).

-

Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.[16]

-

After agitation, allow the mixture to stand at the same constant temperature to let the undissolved solid settle.

-

Carefully withdraw a sample of the supernatant liquid using a syringe and immediately filter it through a membrane filter (e.g., 0.45 µm) to remove all solid particles.[19]

-

Quantitatively dilute the clear filtrate with a suitable solvent.

-

Analyze the concentration of dithis compound in the diluted filtrate using a calibrated analytical method such as HPLC-UV or LC-MS.

-

Calculate the original concentration in the saturated solution to determine the solubility in units such as g/L or mol/L.[20]

-

Infrared (IR) Spectrum Acquisition (ATR Method)

Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid powder with minimal sample preparation.[21][22]

-

Apparatus : FTIR spectrometer equipped with an ATR accessory (e.g., with a diamond or ZnSe crystal).[21]

-

Procedure :

-

Ensure the ATR crystal surface is clean. Record a background spectrum of the clean, empty crystal.[23]

-

Place a small amount of the fine dithis compound powder onto the ATR crystal, ensuring the crystal surface is completely covered.[24]

-

Apply pressure to the sample using the instrument's pressure clamp to ensure firm and uniform contact between the powder and the crystal surface.[25]

-

Collect the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

After the measurement, clean the sample from the crystal surface thoroughly.[23]

-

¹H NMR Spectrum Acquisition

This protocol is for obtaining a proton NMR spectrum of a water-soluble compound like dithis compound.

-

Apparatus : NMR spectrometer, 5 mm NMR tubes, deuterated solvent (e.g., Deuterium Oxide, D₂O).

-

Procedure :

-

Accurately weigh approximately 2-10 mg of dithis compound.[26]

-

Dissolve the sample in approximately 0.6-0.7 mL of D₂O in a small vial. Ensure the sample is fully dissolved.[26] D₂O is used as the solvent to avoid a large, interfering solvent proton signal in the spectrum.[27]

-

If any particulate matter is present, filter the solution through a small cotton or glass wool plug in a Pasteur pipette directly into a clean, dry NMR tube.[26]

-

Place the NMR tube in the spectrometer's spinner turbine and insert it into the NMR probe.

-

The instrument will be tuned and shimmed to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR data. The resulting spectrum will show the chemical shifts, integration, and multiplicity of the proton signals present in the molecule.

-

Safety and Handling

Dithis compound may cause eye, skin, respiratory, and digestive tract irritation.[7] It is recommended to handle the compound in a well-ventilated area while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.[11] Avoid generating dust, as fine dust clouds can form explosive mixtures with air.[11] Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6][11]

Conclusion

Dithis compound is a foundational reagent with well-characterized physical and chemical properties. Its high water solubility, defined crystalline nature, and the reactivity of its corresponding enolate make it invaluable in both synthetic chemistry and as a probe for biochemical pathways. The standardized protocols provided herein offer a basis for the reliable characterization and utilization of this important compound in a research and development setting.

References

- 1. A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. grokipedia.com [grokipedia.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. studylib.net [studylib.net]

- 7. Malonic Ester Synthesis: Steps, Mechanism, and Examples [eureka.patsnap.com]

- 8. How To [chem.rochester.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.ucalgary.ca [chem.ucalgary.ca]

- 11. chemistnotes.com [chemistnotes.com]

- 12. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]

- 13. pennwest.edu [pennwest.edu]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. athabascau.ca [athabascau.ca]

- 16. Aqueous Solubility - Creative Biolabs [creative-biolabs.com]

- 17. researchgate.net [researchgate.net]

- 18. lup.lub.lu.se [lup.lub.lu.se]

- 19. quora.com [quora.com]

- 20. Solubility & Method for determination of solubility | PPTX [slideshare.net]

- 21. Powder Samples : SHIMADZU (Shimadzu Corporation) [shimadzu.com]

- 22. youtube.com [youtube.com]

- 23. gammadata.se [gammadata.se]

- 24. google.com [google.com]

- 25. jascoinc.com [jascoinc.com]

- 26. How to make an NMR sample [chem.ch.huji.ac.il]

- 27. chem.libretexts.org [chem.libretexts.org]

Sodium Malonate: A Comprehensive Technical Guide to its Solubility in Aqueous and Organic Media

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the solubility of sodium malonate, a key intermediate in various chemical and pharmaceutical syntheses. Understanding its solubility profile is critical for its application in drug development, biochemical assays, and organic synthesis. This document compiles available quantitative and qualitative data, details experimental protocols for solubility determination, and illustrates its primary mechanism of action as an enzyme inhibitor.

Solubility of this compound

The solubility of a compound is a fundamental physicochemical property that dictates its behavior in various systems. For this compound, its solubility is a critical parameter for its use in aqueous-based biochemical studies and as a reactant in organic synthesis.

Solubility in Water

This compound exhibits high solubility in water. This property is attributed to its ionic nature, allowing for strong interactions with polar water molecules. The solubility is also dependent on temperature, generally increasing with a rise in temperature.

Table 1: Quantitative Solubility of this compound in Water

| Temperature (°C) | Solubility ( g/100 mL) | Molarity (mol/L) at 20°C | Molality (mol/kg) at 25°C |

| 20 | 14.8[1][2][3] | ~1.0 M[4][5] | 3.99[6] |

| General | 35 | ~2.36 | - |

Note: The molarity is an approximate value calculated based on the g/100 mL solubility at 20°C. The molality at 25°C (298.15 K) is as reported in the literature.

A comprehensive study on the solubility of sodium dicarboxylate salts, including this compound, was conducted over a temperature range of 279.15 K to 358.15 K (6°C to 85°C), demonstrating a positive correlation between temperature and solubility[6].

Solubility in Organic Solvents

Quantitative data on the solubility of this compound in organic solvents is scarce in publicly available literature. However, qualitative descriptions indicate its solubility behavior.

Table 2: Qualitative Solubility of this compound in Organic Solvents

| Solvent | Solubility | Source Information |

| Ethanol | Soluble[7] | Some sources indicate solubility in alcohol. |

| Alcohols (general) | Not Soluble[4] | Contradictory to other sources, some state insolubility in alcohols, esters, and benzene. |

| Acetone | Insoluble (inferred) | Indirect evidence suggests that residual salts from a reaction involving a dicarboxylate were insoluble in acetone. |

| DMSO | Slightly soluble to insoluble | A general rule of thumb suggests that salts of organic compounds have low solubility in non-polar solvents like DMSO. |

| Benzene | Not Soluble[4] | Stated to be insoluble. |

| Esters | Not Soluble[4] | Stated to be insoluble. |

The conflicting reports on alcohol solubility highlight the need for direct experimental determination for specific applications. The general trend suggests that as an ionic salt, this compound has limited solubility in less polar organic solvents.

Experimental Protocol for Solubility Determination

The most reliable method for determining the equilibrium solubility of a compound is the Saturation Shake-Flask Method , as outlined in USP <1236>[8][9][10]. This method is considered the gold standard for its accuracy and reliability.

Principle

An excess amount of the solid compound (this compound) is added to the solvent of interest in a flask. The flask is then agitated at a constant temperature for a prolonged period to ensure that equilibrium is reached between the undissolved solid and the dissolved solute. The concentration of the solute in the resulting saturated solution is then determined analytically.

Materials and Equipment

-

This compound (solid, pure form)

-

Solvent of interest (e.g., water, ethanol)

-

Volumetric flasks

-

Analytical balance

-

Constant temperature shaker bath or incubator

-

Syringe filters (e.g., 0.45 µm PTFE or other suitable material)

-

Analytical instrumentation for concentration measurement (e.g., HPLC, UV-Vis spectrophotometer, or titration apparatus)

Detailed Methodology

-

Preparation: Add an excess amount of this compound to a series of flasks containing a known volume of the solvent. The excess solid is crucial to ensure a saturated solution is formed.

-

Equilibration: Seal the flasks and place them in a constant temperature shaker bath. Agitate the flasks at a consistent rate for a predetermined period (typically 24-72 hours) to reach equilibrium. The time required for equilibration should be determined experimentally by taking samples at different time points until the concentration remains constant.

-

Sample Collection and Preparation: Once equilibrium is reached, allow the flasks to stand undisturbed at the same temperature to let the excess solid settle. Carefully withdraw a sample from the supernatant using a syringe.

-

Filtration: Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Analysis: Accurately dilute the filtered saturated solution with the solvent to a concentration within the working range of the analytical method. Determine the concentration of this compound in the diluted solution using a validated analytical technique.

-

Calculation: Calculate the solubility of this compound in the solvent at the specified temperature, taking into account the dilution factor. The results are typically expressed in g/100 mL or mol/L.

Visualization of a Key Biological Interaction

This compound is a classical competitive inhibitor of the enzyme succinate (B1194679) dehydrogenase (Complex II) in the citric acid cycle and the electron transport chain. This inhibition occurs because malonate is a structural analog of the enzyme's natural substrate, succinate.

Caption: Competitive inhibition of succinate dehydrogenase by this compound.

This diagram illustrates how this compound competes with the natural substrate, succinate, for the active site of the enzyme succinate dehydrogenase. When malonate is bound, it prevents the conversion of succinate to fumarate, thereby inhibiting the enzyme's function.

Conclusion

This technical guide provides a consolidated overview of the solubility of this compound in both water and organic solvents, based on available data. While its aqueous solubility is well-characterized, further experimental investigation is required to quantify its solubility in various organic media to support its diverse applications in research and development. The provided experimental protocol offers a robust framework for such determinations. Furthermore, the visualization of its interaction with succinate dehydrogenase clarifies its role as a competitive inhibitor, a fundamental concept in biochemistry and drug design.

References

- 1. Malonic acid disodium salt, 99% | Fisher Scientific [fishersci.ca]

- 2. echemi.com [echemi.com]

- 3. MALONIC ACID DISODIUM SALT | 141-95-7 [chemicalbook.com]

- 4. Dithis compound - Wikipedia [en.wikipedia.org]

- 5. MALONIC ACID DISODIUM SALT MONOHYDRATE | 26522-85-0 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. This compound hydrate [chembk.com]

- 8. uspnf.com [uspnf.com]

- 9. researchgate.net [researchgate.net]

- 10. biorelevant.com [biorelevant.com]

A Technical Guide to the Biological Activity of Sodium Malonate as an Enzyme Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Abstract

Sodium malonate is a classical and potent competitive inhibitor of succinate (B1194679) dehydrogenase (SDH), a critical enzyme that functions at the intersection of the citric acid (TCA) cycle and the mitochondrial electron transport chain (ETC). This technical guide provides an in-depth analysis of the mechanism of action of this compound, its metabolic consequences, and its emerging therapeutic applications. We present quantitative data on its inhibitory effects, detailed experimental protocols for studying its activity, and logical diagrams to visualize the underlying biochemical pathways and workflows. This document serves as a comprehensive resource for professionals engaged in metabolic research and drug development.

Introduction

This compound, the disodium (B8443419) salt of malonic acid, is a dicarboxylic acid anion that serves as a cornerstone example of competitive enzyme inhibition in biochemical education and research. Its structural similarity to succinate, the natural substrate of succinate dehydrogenase (SDH), allows it to bind to the enzyme's active site, thereby blocking the conversion of succinate to fumarate.[1][2][3]

SDH, also known as mitochondrial Complex II, is the only enzyme that participates in both the TCA cycle and the ETC.[4][5][6][7] This dual role makes it a critical nexus for cellular energy metabolism. Inhibition of SDH by malonate has profound effects, leading to the accumulation of succinate, disruption of cellular respiration, and the generation of reactive oxygen species (ROS).[8][9] These effects are particularly pronounced in the context of ischemia-reperfusion injury, where the accumulation of succinate during ischemia is followed by its rapid, ROS-generating oxidation upon reoxygenation. Consequently, malonate and its cell-permeable prodrugs are under active investigation as potential therapeutic agents to mitigate tissue damage in conditions such as myocardial infarction and stroke.

Mechanism of Action: Competitive Inhibition

The inhibitory activity of this compound is a direct consequence of its molecular structure. Malonate is a three-carbon dicarboxylic acid, whereas succinate is a four-carbon dicarboxylic acid. The spacing of the carboxyl groups in malonate is sufficiently similar to that of succinate, allowing it to fit into the active site of succinate dehydrogenase.[2]

However, unlike succinate, malonate lacks the -CH₂-CH₂- group that undergoes oxidation to a -CH=CH- double bond.[2] As a result, once bound, the enzyme cannot catalyze a reaction. Malonate effectively occupies the active site, preventing succinate from binding and halting the enzyme's catalytic cycle.[3] This inhibition is reversible; increasing the concentration of the substrate (succinate) can overcome the inhibitory effect of malonate by increasing the probability of the substrate binding to the active site.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Succinate dehydrogenase inhibitor dimethyl malonate alleviates LPS/d-galactosamine-induced acute hepatic damage in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Effect of free malonate on the utilization of glutamate by rat brain mitochondria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. doubtnut.com [doubtnut.com]

- 7. The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. Inhibition of succinate dehydrogenase by malonate is class 11 biology CBSE [vedantu.com]

The Core Mechanism of Sodium Malonate in Metabolic Pathways: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sodium malonate is a dicarboxylic acid salt that serves as a classical competitive inhibitor of the mitochondrial enzyme succinate (B1194679) dehydrogenase (SDH), also known as Complex II of the electron transport chain.[1][2] Due to its structural similarity to the enzyme's natural substrate, succinate, malonate effectively blocks a critical step in cellular respiration, leading to significant metabolic repercussions. This technical guide provides an in-depth exploration of the mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the involved pathways and workflows.

Mechanism of Action: Competitive Inhibition of Succinate Dehydrogenase

The primary mechanism of action of this compound is its ability to act as a competitive inhibitor of succinate dehydrogenase.[1][2] SDH is a key enzyme in the Krebs cycle (also known as the citric acid cycle or TCA cycle), where it catalyzes the oxidation of succinate to fumarate (B1241708). This reaction is unique as it is the only enzyme in the Krebs cycle that is embedded in the inner mitochondrial membrane and directly links the cycle to the electron transport chain.

Malonate's molecular structure closely resembles that of succinate, allowing it to bind to the active site of SDH. However, due to structural differences, malonate cannot be dehydrogenated by the enzyme. This binding event effectively occupies the active site, preventing the natural substrate, succinate, from binding and being converted to fumarate. The consequences of this inhibition are manifold:

-

Accumulation of Succinate: The blockage of SDH leads to a buildup of succinate within the mitochondrial matrix.

-

Disruption of the Krebs Cycle: The inhibition of the conversion of succinate to fumarate halts the Krebs cycle at this step, reducing the production of downstream intermediates.

-

Impaired Electron Transport Chain Function: SDH is also Complex II of the electron transport chain. Its inhibition reduces the transfer of electrons from succinate to the electron transport chain, thereby diminishing the overall rate of oxidative phosphorylation.

-

Decreased ATP Synthesis: The reduced flux through the electron transport chain leads to a decrease in the proton gradient across the inner mitochondrial membrane, resulting in lower ATP production by ATP synthase.

-

Increased Reactive Oxygen Species (ROS) Production: Under certain conditions, the accumulation of succinate can lead to reverse electron transport at Complex I, a significant source of mitochondrial reactive oxygen species.[3]

Quantitative Data on this compound Inhibition

The inhibitory potency of this compound on succinate dehydrogenase can be quantified using various parameters such as the half-maximal effective concentration (EC50) and the inhibition constant (Ki). The following table summarizes available quantitative data.

| Parameter | Value | System | Reference |

| EC50 | 8.05 ± 2.11 mmol/L | Isolated mice hearts | [4] |

| Effect | Significant decrease in myocardial contractility | LAD-perfused region in pigs (in vivo) | [5] |

Experimental Protocols

The investigation of this compound's effect on metabolic pathways relies on robust experimental protocols. Below are detailed methodologies for key experiments.

Succinate Dehydrogenase Activity Assay using DCPIP

This assay measures SDH activity by monitoring the reduction of 2,6-dichlorophenolindophenol (DCPIP), an artificial electron acceptor. The reduction of DCPIP leads to a color change that can be measured spectrophotometrically.

Materials:

-

Isolated mitochondria or tissue homogenate

-

Assay Buffer: 0.1 M Tris-HCl, pH 8.0

-

Potassium cyanide (KCN) solution (0.2 M), freshly prepared

-

Sodium succinate solution (0.6 M)

-

Phenazine methosulfate (PMS) solution (12.5 mM), freshly prepared

-

DCPIP solution (2.5 mM), freshly prepared

-

This compound solutions of varying concentrations

-

Spectrophotometer

Procedure:

-

Prepare the reaction mixture by adding the following to a cuvette:

-

2 ml of 0.1 M Tris-HCl, pH 8.0

-

0.1 ml of 0.2 M KCN (to inhibit cytochrome c oxidase)

-

0.1 ml of 0.6 M sodium succinate

-

Varying concentrations of this compound for inhibition studies.

-

10 µl of mitochondrial or tissue preparation.

-

Distilled water to a final volume of 2.84 ml.

-

-

Incubate the mixture at 25°C for 6 minutes.

-

Initiate the reaction by adding 0.1 ml of freshly prepared 12.5 mM PMS and 0.05 ml of freshly prepared 2.5 mM DCPIP.

-

Immediately mix the solution and measure the decrease in absorbance at 600 nm over time using a spectrophotometer.

-

The rate of DCPIP reduction is proportional to the SDH activity.

-

Calculate the enzyme activity, expressed as µmoles of DCPIP reduced per minute per milligram of protein, using the molar extinction coefficient of DCPIP (22,000 L/mol·cm).[6]

Succinate Dehydrogenase Activity Assay using Iodonitrotetrazolium Chloride (INT)

This colorimetric assay relies on the reduction of the tetrazolium salt INT to a colored formazan (B1609692) product by the electrons transferred from succinate.

Materials:

-

Isolated mitochondria or tissue homogenate

-

Sodium phosphate (B84403) buffer (0.1 M, pH 7.4)

-

INT solution (1 mg/ml in distilled water)

-

Sodium succinate solution (15 mM)

-

This compound solutions of varying concentrations

-

Glacial acetic acid

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare sample homogenate (e.g., 0.2% tissue homogenate in cold phosphate buffer) and centrifuge to obtain a clear supernatant.[7]

-

In a test tube, combine:

-

1 ml of 0.1 M sodium phosphate buffer, pH 7.4

-

1 ml of 15 mM sodium succinate

-

1 ml of 1 mg/ml INT solution

-

Varying concentrations of this compound for inhibition studies.

-

1 ml of the enzyme sample (supernatant).

-

-

For the blank, use distilled water or inactivated enzyme sample instead of the active enzyme sample.

-

Incubate the tubes at 37°C for 1 hour.[7]

-

Stop the reaction by adding 6 ml of glacial acetic acid.[7]

-

Add 6 ml of toluene to each tube, mix vigorously, and allow the phases to separate (refrigeration can aid separation).[7]

-

Carefully collect the upper red-colored toluene layer containing the formazan.

-

Measure the absorbance of the formazan solution at 495 nm against the blank.[7]

-

The absorbance is directly proportional to the SDH activity.

Visualizations

Signaling Pathways

The following diagram illustrates the point of inhibition by this compound in the Krebs cycle.

Caption: Inhibition of Succinate Dehydrogenase by this compound in the Krebs Cycle.

Experimental Workflow

The diagram below outlines a typical experimental workflow for assessing the inhibitory effect of this compound on succinate dehydrogenase activity.

Caption: Experimental workflow for SDH inhibition assay.

Conclusion

This compound's role as a competitive inhibitor of succinate dehydrogenase provides a powerful tool for studying cellular metabolism and the consequences of disrupting the Krebs cycle and electron transport chain. Its specific and well-characterized mechanism of action makes it an invaluable compound in metabolic research and a reference inhibitor in drug development programs targeting metabolic pathways. The methodologies and data presented in this guide offer a comprehensive resource for professionals in the field.

References

- 1. Malonate metabolism: biochemistry, molecular biology, physiology, and industrial application - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. youtube.com [youtube.com]

- 3. The Effect of Malonate as a Succinate Dehydrogenase Inhibitor on Myocardial Ischemia/Reperfusion Injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Succinate dehydrogenase inhibition with malonate during reperfusion reduces infarct size by preventing mitochondrial permeability transition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Dehydrogenase Assays - Hancock Lab [cmdr.ubc.ca]

- 7. hbmahesh.weebly.com [hbmahesh.weebly.com]

The Shifting Paradigm of a Classic Metabolite: A Technical Guide to the Novel Research Applications of Sodium Malonate

For Immediate Release

[City, State] – [Date] – Once relegated to the dusty shelves of classic metabolic biochemistry, sodium malonate is experiencing a research renaissance. This simple dicarboxylate, long known as a classic competitive inhibitor of succinate (B1194679) dehydrogenase, is now at the forefront of innovative research in oncology, cardiovascular disease, and infectious disease. This technical guide provides an in-depth exploration of these novel applications for researchers, scientists, and drug development professionals, complete with detailed experimental protocols and quantitative data to empower further investigation.

Core Concepts: Beyond Competitive Inhibition

This compound's primary and most well-understood function is the competitive inhibition of succinate dehydrogenase (SDH), a key enzyme in both the Krebs cycle and the electron transport chain. By binding to the active site of SDH, malonate prevents the oxidation of succinate to fumarate, leading to a cascade of metabolic consequences. While this inhibition is central to its mechanism in many applications, recent research has unveiled more nuanced roles for this versatile molecule.

Novel Application in Oncology: A Double-Edged Sword in Cancer Therapy

Recent studies have revealed a paradoxical role for this compound in cancer biology, acting as both a pro-apoptotic agent at high concentrations and a promoter of chemoresistance at lower, more physiologically relevant concentrations.[1][2] This dual functionality hinges on its ability to induce metabolic stress and modulate key signaling pathways.

Induction of p53-Dependent Autophagy and Chemoresistance

At low doses, this compound has been shown to increase the stability of the tumor suppressor protein p53.[1][2] This stabilization leads to the transcriptional upregulation of the damage-regulated autophagy modulator (DRAM), a key initiator of autophagy.[1][2] This autophagic response can protect cancer cells from the stress induced by chemotherapeutic agents, thereby conferring chemoresistance.[1][2]

High-Dose Induction of ROS-Dependent Apoptosis

Conversely, at high concentrations, this compound's inhibition of SDH leads to a significant increase in reactive oxygen species (ROS), triggering apoptotic cell death in cancer cells.[1]

Table 1: Dose-Dependent Effects of this compound on Cancer Cells

| Concentration | Effect | Key Mediators | Outcome | Reference |

| Low Dose | Autophagy Induction | p53, DRAM | Chemoresistance | [1][2] |

| High Dose | Apoptosis | Reactive Oxygen Species (ROS) | Cell Death | [1] |

Experimental Protocol: Assessing Malonate-Induced Autophagy

Objective: To determine if this compound induces autophagy in a cancer cell line.

Materials:

-

Cancer cell line of interest (e.g., U2OS, HepG2)

-

Complete cell culture medium

-

This compound solution (sterile, stock solution of 1 M)

-

LC3B antibody (for western blotting or immunofluorescence)

-

Autophagy inhibitors (e.g., chloroquine, bafilomycin A1)

-

Western blotting or immunofluorescence reagents and equipment

Procedure:

-

Cell Seeding: Seed cancer cells in appropriate culture vessels (e.g., 6-well plates for western blotting, chamber slides for immunofluorescence) and allow them to adhere overnight.

-

Treatment: Treat cells with a range of low-dose this compound concentrations (e.g., 1, 5, 10 mM) for various time points (e.g., 6, 12, 24 hours). Include a vehicle control. For autophagy flux experiments, co-treat with an autophagy inhibitor for the last 2-4 hours of the malonate treatment.

-

Lysate Preparation (for Western Blotting): Wash cells with ice-cold PBS and lyse in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Western Blotting: Separate protein lysates by SDS-PAGE, transfer to a PVDF membrane, and probe with an antibody against LC3B. The conversion of LC3-I to LC3-II (lipidated form) is a hallmark of autophagy.

-

Immunofluorescence (for visualization): Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with an LC3B antibody. Observe the formation of LC3 puncta, which represent autophagosomes.

-

Data Analysis: Quantify the LC3-II/LC3-I ratio (western blot) or the number of LC3 puncta per cell (immunofluorescence) to assess the level of autophagy.

A New Frontier in Cardiovascular Medicine: Protecting the Heart from Ischemia-Reperfusion Injury

Ischemia-reperfusion (I/R) injury is a major contributor to the damage caused by heart attacks and other ischemic events. A key driver of this injury is the massive production of ROS upon the reintroduction of oxygen to ischemic tissue, a process fueled by the rapid oxidation of accumulated succinate by SDH.[3][4][5] this compound, by inhibiting SDH at the onset of reperfusion, has emerged as a promising therapeutic strategy to mitigate this damage.[4][5][6][7]

Mechanism of Cardioprotection

During ischemia, the cellular environment becomes acidic. This low pH facilitates the uptake of malonate into cardiomyocytes via the monocarboxylate transporter 1 (MCT1).[3][8] Upon reperfusion, the intracellular malonate inhibits SDH, preventing the rapid oxidation of succinate and the subsequent burst of ROS. This, in turn, preserves mitochondrial function and reduces infarct size.[4][5][6]

Experimental Protocol: In Vivo Murine Model of Myocardial Infarction

Objective: To assess the cardioprotective effect of this compound in a mouse model of myocardial infarction.

Materials:

-

Male C57BL/6J mice (8-10 weeks old)

-

Anesthetics (e.g., isoflurane)

-

Surgical instruments for thoracotomy

-

Suture for coronary artery ligation (e.g., 8-0 silk)

-

Dithis compound (DSM) solution (sterile, pH-adjusted)

-

Triphenyltetrazolium chloride (TTC) stain

-

Echocardiography equipment

Procedure:

-

Anesthesia and Surgery: Anesthetize the mouse and perform a left thoracotomy to expose the heart. Ligate the left anterior descending (LAD) coronary artery to induce ischemia.

-

Ischemia and Reperfusion: Maintain the ligation for a defined period (e.g., 30-45 minutes). Just before reperfusion, administer DSM intravenously (e.g., 16 mg/kg/min for 10 minutes).[4][6] A control group should receive a saline infusion.

-

Functional Assessment: Perform echocardiography at baseline and at specified time points post-infarction (e.g., 24 hours, 7 days, 28 days) to assess cardiac function (e.g., ejection fraction, fractional shortening).

-

Infarct Size Measurement: At the end of the experiment (e.g., 24 hours or 28 days), euthanize the mice, excise the hearts, and section them. Stain the sections with TTC to differentiate between viable (red) and infarcted (white) tissue.

-

Data Analysis: Quantify the infarct size as a percentage of the area at risk. Analyze echocardiographic data to determine changes in cardiac function.

Table 2: Quantitative Effects of this compound in a Murine Myocardial Infarction Model

| Parameter | Control Group | Malonate-Treated Group | Reference |

| Ejection Fraction (28 days post-MI) | ~47% | ~60% | [4][6] |

| Fractional Shortening (28 days post-MI) | ~23% | ~30% | [4][6] |

| Infarct Size (% of area at risk) | 59.62 ± 4.00% | 36.46 ± 5.35% | [9] |

Combating Antibiotic Resistance: A Novel Efflux Pump Inhibitor

The rise of multidrug-resistant (MDR) bacteria is a critical global health threat. One of the primary mechanisms of resistance is the overexpression of efflux pumps, which actively expel antibiotics from the bacterial cell. This compound has recently been identified as a novel efflux pump inhibitor (EPI), particularly against the AcrAB-TolC pump in Escherichia coli.[10][11]

Mechanism of Action as an Efflux Pump Inhibitor

This compound increases the efficacy of antibiotics like minocycline, chloramphenicol, and ciprofloxacin (B1669076) by inhibiting the function of the AcrAB-TolC efflux pump.[10][11] While the precise binding site is still under investigation, it is hypothesized that malonate binds to the AcrB component of the pump, either directly competing with antibiotic binding or inducing a conformational change that impairs pump function.[11]

Experimental Protocol: Ethidium Bromide Accumulation Assay

Objective: To determine if this compound inhibits efflux pump activity in E. coli.

Materials:

-

E. coli strain overexpressing the AcrAB-TolC pump (and a corresponding knockout strain as a control)

-

Luria-Bertani (LB) broth

-

This compound solution

-

Ethidium bromide (EtBr) solution

-

Phenylalanine-arginine β-naphthylamide (PAβN) (a known EPI, as a positive control)

-

Fluorometer or fluorescence plate reader

Procedure:

-

Bacterial Culture: Grow E. coli cultures to the mid-logarithmic phase.

-

Cell Preparation: Harvest the cells by centrifugation, wash with PBS, and resuspend in PBS to a specific optical density (e.g., OD600 of 0.4).

-

Assay Setup: In a 96-well plate, add the bacterial suspension to wells containing different concentrations of this compound (e.g., 25 mM), PAβN (e.g., 50 µM), or a vehicle control.[10][11]

-

EtBr Addition: Add EtBr to all wells at a final concentration that is a known substrate for the pump (e.g., 2 µg/mL).

-

Fluorescence Measurement: Immediately begin measuring the fluorescence (excitation ~530 nm, emission ~600 nm) over time. An increase in fluorescence indicates the accumulation of EtBr within the cells due to efflux pump inhibition.

-

Data Analysis: Plot fluorescence intensity over time. A higher fluorescence signal in the presence of this compound compared to the control indicates EPI activity.

Table 3: Effect of this compound on Efflux Pump Activity

| Compound | Concentration | Effect on EtBr Accumulation | Reference |

| This compound | 25 mM | Significant increase | [10][11] |

| PAβN (positive control) | 50 µM | Significant increase | [10][11] |

A Tool for Structural Biology: Enhancing Protein Crystallization

Beyond its roles in cellular metabolism and disease, this compound has found a practical application in structural biology as a versatile agent for protein crystallization.[12][13][14][15] It can act as both a precipitant to induce crystal formation and as a cryoprotectant to prevent ice crystal damage during X-ray diffraction data collection.[13][14][15]

Experimental Workflow: Protein Crystallization with this compound

Conclusion and Future Directions

The resurgence of interest in this compound underscores the importance of re-examining established biochemical compounds in the context of modern biological questions. The novel applications of this compound in oncology, cardiovascular disease, and infectious disease present exciting new avenues for therapeutic development. Further research is warranted to fully elucidate the molecular mechanisms underlying its diverse effects and to optimize its therapeutic potential. The detailed protocols and data presented in this guide provide a solid foundation for researchers to embark on this promising area of investigation.

References

- 1. BioKB - Publication [biokb.lcsb.uni.lu]

- 2. Malonate differentially affects cell survival and confers chemoresistance in cancer cells via the induction of p53-dependent autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ahajournals.org [ahajournals.org]

- 4. Malonate given at reperfusion prevents post-myocardial infarction heart failure by decreasing ischemia/reperfusion injury - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Malonate given at reperfusion prevents post-myocardial infarction heart failure by decreasing ischemia/reperfusion injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. qmro.qmul.ac.uk [qmro.qmul.ac.uk]

- 9. Selective Inhibition of Succinate Dehydrogenase in Reperfused Myocardium with Intracoronary Malonate Reduces Infarct Size - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. This compound Inhibits the AcrAB-TolC Multidrug Efflux Pump of Escherichia coli and Increases Antibiotic Efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound Inhibits the AcrAB-TolC Multidrug Efflux Pump of Escherichia coli and Increases Antibiotic Efficacy [mdpi.com]

- 12. hamptonresearch.com [hamptonresearch.com]

- 13. researchgate.net [researchgate.net]

- 14. Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. [PDF] Malonate: a versatile cryoprotectant and stabilizing solution for salt-grown macromolecular crystals. | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide to the Safe Handling and Use of Sodium Malonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety data, handling precautions, and detailed experimental protocols for sodium malonate. It is intended to serve as an essential resource for laboratory personnel to ensure safe and effective use of this versatile chemical compound.

Chemical and Physical Properties

This compound, the disodium (B8443419) salt of malonic acid, is a white crystalline solid. It is available in both anhydrous and monohydrate forms. The physical and chemical properties are summarized in the table below.

| Property | This compound (Anhydrous) | This compound Dibasic Monohydrate |

| Synonyms | Dithis compound, Malonic acid disodium salt | Malonic acid disodium salt monohydrate, Propanedioic acid disodium salt monohydrate |

| CAS Number | 141-95-7[1][2][3] | 26522-85-0[4][5][6] |

| Molecular Formula | C₃H₂Na₂O₄[1][2][7] | C₃H₂Na₂O₄ · H₂O[6] |

| Molecular Weight | 148.03 g/mol [7] | 166.04 g/mol [5][6] |

| Appearance | White crystalline powder[2][8] | White crystalline solid[5] |

| Melting Point | >300 °C[5] | Not specified |

| Solubility in Water | Soluble (148 g/L at 20 °C)[2] | 1 M at 20 °C, clear, colorless[9] |

| pH | 8.5 - 9.0 (5% solution)[8] | Not specified |

| Stability | Stable under normal conditions.[8][10] | Stable under recommended storage conditions. |

Safety and Hazard Information

While some sources classify this compound as not hazardous, others indicate potential health effects.[8] It is crucial to handle this chemical with appropriate care, adhering to the precautionary measures outlined in the Safety Data Sheet (SDS).

Hazard Identification

-

Acute Toxicity: Some sources state that this compound is not classified as acutely toxic.[10] However, an intraperitoneal LD50 in rats has been reported as 1100 mg/kg.[8][11] For mice, the intraperitoneal LD50 is 1550 mg/kg and the intravenous LD50 is 2100 mg/kg.[12]

-

Skin and Eye Contact: May cause mild skin and eye irritation.[2] Dust may cause irritation in skin folds or by contact with tight clothing.[10]

-

Inhalation: Inhalation of dust may cause respiratory tract irritation.[2][10] Long-term exposure to high dust concentrations may lead to changes in lung function.[8]

-

Ingestion: Not classified as harmful by ingestion, but may be damaging to individuals with pre-existing organ damage.[8]

Handling and Storage

-

Handling: Limit all unnecessary personal contact.[8] Use in a well-ventilated area.[8] Avoid generating dust.[8] Do not eat, drink, or smoke when handling.[8] Wash hands thoroughly after handling.[8]

-

Storage: Store in original, tightly sealed containers in a cool, dry, and well-ventilated area.[6] Store away from incompatible materials such as strong oxidizing agents.[8]

Personal Protective Equipment (PPE)

| Protection Type | Recommendation |

| Eye/Face Protection | Safety glasses with side shields or goggles.[6] |

| Skin Protection | Wear protective gloves and clothing.[6] |

| Respiratory Protection | If exposure limits are exceeded or irritation is experienced, use a NIOSH/MSHA approved respirator. |

First Aid Measures

| Exposure Route | First Aid Procedure |

| Inhalation | Remove to fresh air. If irritation or discomfort persists, seek medical attention.[8] |

| Skin Contact | Wash skin with soap and plenty of water. Seek medical attention in case of irritation.[8] |

| Eye Contact | Wash out immediately with water. If irritation continues, seek medical attention.[8] |

| Ingestion | Immediately give a glass of water. First aid is not generally required, but if in doubt, contact a doctor.[8] |

Fire Fighting and Accidental Release Measures

-

Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6]

-

Accidental Release: For minor spills, clean up immediately, avoiding dust generation.[8] For major spills, clear the area of personnel and move upwind.[8] Wear appropriate protective equipment.[8] Prevent spillage from entering drains or water courses.[8]

Experimental Protocols

This compound and its derivatives, particularly diethyl malonate, are important reagents in organic synthesis and biochemical research.

Organic Synthesis: Knoevenagel Condensation

The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by dehydration. Diethyl malonate is a common active methylene (B1212753) compound used in this reaction.

Protocol for Knoevenagel Condensation of Diethyl Malonate with Benzaldehyde:

-

Materials: Diethyl malonate, benzaldehyde, piperidine (B6355638), benzene (B151609), 1 N hydrochloric acid, saturated sodium bicarbonate solution, anhydrous sodium sulfate.

-

Procedure:

-

To a round-bottom flask, add 101 g (0.63 mole) of diethyl malonate, approximately 72-76 g of commercial benzaldehyde, 2-7 ml of piperidine, and 200 ml of benzene. The amount of piperidine should be in slight excess to neutralize any benzoic acid in the benzaldehyde.[13]

-

Reflux the mixture vigorously in an oil bath at 130-140°C until no more water is collected in a Dean-Stark trap (approximately 11-18 hours).[13]

-

After cooling, add 100 ml of benzene to the reaction mixture.[13]

-

Wash the solution sequentially with two 100-ml portions of water, two 100-ml portions of 1 N hydrochloric acid, and finally with 100 ml of a saturated sodium bicarbonate solution.[13]

-

Extract the aqueous washings with a single 50-ml portion of benzene and combine the organic layers.[13]

-

Dry the organic solution with 30 g of anhydrous sodium sulfate.[13]

-

Remove the benzene under reduced pressure on a steam bath.[13]

-

Distill the residue under reduced pressure to yield colorless diethyl benzalmalonate.[13]

-

Caption: General workflow for Knoevenagel Condensation.

Biochemical Assay: Inhibition of Succinate (B1194679) Dehydrogenase

This compound is a classic competitive inhibitor of succinate dehydrogenase (SDH), an enzyme of the citric acid cycle and the electron transport chain (Complex II).

Protocol for Demonstrating Competitive Inhibition of SDH:

-

Principle: SDH catalyzes the oxidation of succinate to fumarate (B1241708), reducing FAD to FADH₂. In vitro, an artificial electron acceptor like methylene blue can be used, which is decolorized upon reduction. A competitive inhibitor like malonate will slow this reaction.

-

Materials: Pig heart homogenate (as a source of SDH), 15 g/L sodium succinate solution, 10 g/L this compound solution, distilled water, 0.2 g/L methylene blue solution, paraffin (B1166041) oil.

-

Procedure:

-

Prepare a heart homogenate by grinding pig cardiac muscle in a phosphate (B84403) buffer.

-

Label four test tubes and add reagents according to the following table:

-

| Tube | Heart Homogenate (drops) | Sodium Succinate (drops) | This compound (drops) | Distilled Water (drops) | Methylene Blue (drops) |

| 1 | 10 | 10 | — | 20 | 5 |

| 2 | 10 | 10 | 10 | 10 | 5 |

| 3 | — | 10 | 10 | 20 | 5 |

| 4 | 10 | 20 | 10 | — | 5 |

-

Expected Results:

-

Tube 1: Should show the fastest fading as it contains the enzyme and substrate without the inhibitor.

-

Tube 2: Fading will be slower than in tube 1 due to the presence of the competitive inhibitor, malonate.

-

Tube 3: No fading should occur as there is no enzyme present.

-

Tube 4: The rate of fading should be faster than in tube 2, demonstrating that increasing the substrate concentration can overcome the effect of the competitive inhibitor.

-

Protein Crystallization

This compound can be used as a precipitant and a cryoprotectant in protein crystallization.[14][15][16][17]

General Protocol for Protein Crystallization using the Hanging Drop Vapor Diffusion Method:

-

Materials: Purified protein sample (5-25 mg/ml), Grid Screen this compound kit (or custom-prepared this compound solutions at various pH values and concentrations), VDX plates, siliconized coverslips.

-

Procedure:

-

Pipette 500-1000 µl of the Grid Screen this compound reagent into the reservoir of a VDX plate.

-

Pipette 1-2 µl of the protein sample onto a siliconized coverslip.

-

Pipette 0.5-2 µl of the reservoir solution into the protein droplet and mix gently.

-

Invert the coverslip and place it over the reservoir, sealing it with grease.

-

Repeat for all conditions in the screen.

-